4-O-Acetyl-N-acetylneuraminic acid

描述

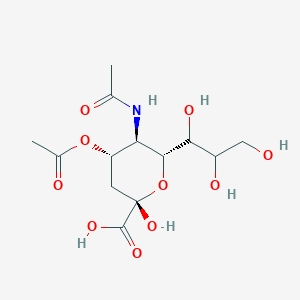

N-Acetyl-4-O-acetylneuraminic acid, also known as N, 4-O-diacetylneuraminate or neu4, 5ac2, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. N-Acetyl-4-O-acetylneuraminic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, N-acetyl-4-O-acetylneuraminic acid is primarily located in the cytoplasm.

作用机制

Target of Action

4-O-Acetyl-N-acetylneuraminic acid, also known as N-acetyl-4-O-acetylneuraminic acid, has been identified as a potential biomarker associated with the early diagnosis and prognosis of SARS-CoV-2 infection . It is associated with the severity and diagnosis of COVID-19 .

Mode of Action

It is known to play important roles in many biological functions such as immune response . It is also involved in disrupting bacterial and viral activity .

Biochemical Pathways

It has been identified as a potential biomarker in the diagnosis and prognosis of covid-19, suggesting that it may be involved in the biochemical pathways related to the immune response to sars-cov-2 .

Result of Action

It has been identified as a potential biomarker in the diagnosis and prognosis of covid-19, suggesting that it may have a role in the body’s response to sars-cov-2 infection . This compound has been found to be elevated in severe COVID-19 patients compared to patients with mild disease or healthy volunteers .

生化分析

Biochemical Properties

4-O-Acetyl-N-acetylneuraminic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is part of a large, diverse family of nine-carbon monosaccharides that play roles in many biological functions such as immune response .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

4-O-Acetyl-N-acetylneuraminic acid (Neu4,5Ac2) is a modified form of the sialic acid N-acetylneuraminic acid (Neu5Ac), characterized by the presence of an acetyl group at the 4-position. This modification significantly influences its biological activity and interactions with various biological systems, including its role in immune response, pathogen interaction, and potential therapeutic applications.

1. Immune Modulation

Neu4,5Ac2 plays a crucial role in modulating immune responses. It has been shown to interact with various immune cells and influence their activity. For instance, certain pathogens exploit Neu4,5Ac2 to evade immune detection by mimicking host cell surfaces. This ability to alter immune recognition is particularly evident in bacteria like Neisseria gonorrhoeae, which utilize Neu5Ac to disguise themselves from immune surveillance mechanisms .

2. Antiviral Activity

Research indicates that Neu4,5Ac2 can inhibit viral infections. For example, it has been shown to play a role in the inhibition of influenza virus infections. The presence of 4-O-acetylated sialic acids on host tissues has been linked to enhanced resistance against certain strains of influenza, suggesting that these modifications can alter viral receptor interactions .

3. Antioxidative Properties

Neu4,5Ac2 exhibits antioxidative properties by scavenging reactive oxygen species (ROS). Studies have demonstrated that it can mitigate oxidative stress in various biological contexts, potentially reducing damage associated with chronic diseases and inflammation .

Distribution and Presence in Biological Systems

Neu4,5Ac2 is found in various tissues across multiple species. Its distribution is particularly noted in certain mammals, where it has been detected in milk oligosaccharides and glycoproteins. This presence suggests an evolutionary advantage, providing protection against bacterial hydrolysis through steric interference with bacterial sialidases .

Case Study 1: Influenza Virus Interaction

A study highlighted the role of 4-O-acetylated sialic acids in influenza virus infections. It was found that sera from horses and guinea pigs containing high levels of Neu4,5Ac2 could inhibit the infection and spread of human influenza A viruses. This underscores the potential for Neu4,5Ac2 as a therapeutic target or biomarker for viral susceptibility .

Case Study 2: Antioxidative Effects

In vitro experiments demonstrated that Neu4,5Ac2 could reduce oxidative stress markers in kidney cells exposed to lipopolysaccharides (LPS). The compound was shown to enhance the expression of antioxidant genes, suggesting a protective role against inflammation-induced damage .

Comparative Analysis of Sialic Acid Modifications

| Modification Type | Biological Activity | Examples of Pathogens Involved |

|---|---|---|

| This compound (Neu4,5Ac2) | Immune modulation; antiviral; antioxidative | Influenza viruses; Neisseria gonorrhoeae |

| 9-O-Acetyl-N-acetylneuraminic acid | Enhanced viral binding; altered immune response | Coronaviruses; influenza C and D viruses |

| Non-acetylated N-acetylneuraminic acid | Basic cell signaling; standard receptor interaction | General cellular interactions |

科学研究应用

Biological Significance and Mechanisms

4-O-Acetyl-N-acetylneuraminic acid is primarily involved in cellular recognition, adhesion, and signaling processes. It is a terminal sugar in glycoproteins and glycolipids, influencing interactions between cells and pathogens. The O-acetylation at the C4 position enhances the steric hindrance against bacterial sialidases, thereby protecting glycoproteins from degradation .

Key Mechanisms:

- Protection Against Bacterial Hydrolysis: The acetyl group interferes with bacterial sialidases, which are enzymes that cleave sialic acids from glycoproteins. This protective mechanism has evolutionary significance, particularly in species like monotremes .

- Influence on Viral Pathogenicity: Neu4,5Ac2 has been shown to affect the pathogenicity of viruses by modifying their interaction with host cells. For instance, it inhibits hemagglutinin activity of influenza viruses, thus reducing viral infectivity .

Therapeutic Applications

The therapeutic potential of this compound spans several fields, including oncology and virology.

Cancer Therapy

Neu4,5Ac2 has been implicated in the development of drug resistance in acute lymphoblastic leukemia (ALL). Studies indicate that removing O-acetyl residues from cell surfaces can make ALL cells more susceptible to chemotherapy agents like vincristine and nilotinib . This suggests that targeting O-acetylation could enhance the effectiveness of existing cancer treatments.

Antiviral Agents

The compound has been explored as a component in antiviral therapies. Its ability to inhibit viral sialidases makes it a candidate for developing new antiviral drugs against influenza and potentially other viral infections . The structural modifications of Neu4,5Ac2 have led to the synthesis of novel inhibitors that show promise in preclinical studies.

Analytical Methods for Study

Recent advancements in analytical techniques have facilitated the study of this compound. Gas chromatography coupled with mass spectrometry has been utilized to identify and quantify various sialic acids in biological samples, including Neu4,5Ac2 . This method allows for precise analysis of its distribution in tissues and its role in different biological contexts.

Table 1: Distribution of this compound in Tissues

| Tissue Type | Concentration (µg/g) | Method Used |

|---|---|---|

| Mouse Brain | Not detected | Gas chromatography |

| Human Erythrocytes | Variable | Mass spectrometry |

| Mouse Gastrointestinal Tract | Increasing gradient | Gas chromatography |

Table 2: Therapeutic Applications of Neu4,5Ac2

属性

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO10/c1-5(16)14-9-8(23-6(2)17)3-13(22,12(20)21)24-11(9)10(19)7(18)4-15/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9-,10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBIMVQYUKOENY-XAGGSGLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937216 | |

| Record name | 4-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16655-75-7 | |

| Record name | 4-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the sialic acid derivative N-acetyl-4-O-acetylneuraminic acid (Neu4,5Ac2) found in certain viruses?

A1: Neu4,5Ac2 serves as a key recognition element for some viruses. For instance, certain strains of mouse hepatitis virus (MHV) and puffinosis virus (PV) bind specifically to horse serum glycoproteins containing Neu4,5Ac2. This interaction is crucial for viral attachment and entry. Interestingly, removal of the O-acetyl group from Neu4,5Ac2 completely abolishes this binding. []

Q2: How does the presence of Neu4,5Ac2 in equine and guinea pig alpha 2-macroglobulins relate to influenza virus infection?

A2: Equine and guinea pig alpha 2-macroglobulins, potent inhibitors of influenza virus infection, possess Neu4,5Ac2 within their N-linked carbohydrate structures. [] This suggests a potential role for Neu4,5Ac2 in the inhibitory mechanism of these macroglobulins, possibly by interfering with viral attachment or entry.

Q3: Can you elaborate on the occurrence and significance of Neu4,5Ac2 in equine fibrinogen?

A4: Structural analysis of the carbohydrate chains in equine fibrinogen revealed the presence of Neu4,5Ac2. This modification was found on specific N-linked glycans, particularly diantennary N-acetyllactosamine type structures. The presence of Neu4,5Ac2 on these glycans might influence fibrinogen's biological properties and interactions. []

Q4: What are the implications of O-acetyl group migration in N,O-acetylneuraminic acids?

A5: Research has shown that O-acetyl groups in N,O-acetylneuraminic acids can spontaneously migrate between hydroxyl groups under specific pH conditions. For example, Neu5,7Ac2 (N-acetyl-7-O-acetylneuraminic acid) can transform into Neu5,9Ac2. This phenomenon is crucial to consider when studying the biosynthesis and biological roles of O-acetylated sialic acids, as the position of the O-acetyl group can significantly influence their functions. []

Q5: Are there specific enzymes that can remove the O-acetyl group from Neu4,5Ac2?

A6: Yes, sialate O-acetylesterases can remove O-acetyl groups from sialic acids. While some esterases show a preference for specific O-acetyl positions, others, like the one purified from bovine brain, can act on both Neu4,5Ac2 and N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2). These enzymes play a crucial role in regulating the biological functions of O-acetylated sialic acids. []

Q6: How does the substrate specificity of the sialate 9(4)-O-acetylesterase from influenza C virus differ from other esterases?

A7: This esterase exhibits a unique substrate specificity, preferentially hydrolyzing acetic acid esters. It efficiently cleaves Neu5,9Ac2 and N-glycoloyl-9-O-acetylneuraminic acid, showing limited activity towards Neu4,5Ac2. Notably, this enzyme doesn't target other O-acetylated glycoconjugates like gangliosides and 4-O-acetylated glycoproteins. []

Q7: Can the fluorescent properties of synthetic Neu4,5Ac2 derivatives be leveraged for research purposes?

A8: Yes, fluorescently labeled Neu4,5Ac2 derivatives have been synthesized, offering valuable tools for studying sialic acid biology. These derivatives can help track the interactions of Neu4,5Ac2 with other molecules, such as viral proteins or enzymes, providing insights into biological processes. []

Q8: What is the significance of identifying Neu4,5Ac2 as a potential biomarker for COVID-19?

A9: Recent multi-omics data analysis suggests that Neu4,5Ac2 could be a potential biomarker for COVID-19. [] If validated, this finding could pave the way for developing new diagnostic tools and understanding the disease's pathophysiology better.

Q9: How does the presence of Neu4,5Ac2 contribute to the structural diversity of gangliosides?

A10: Gangliosides, a complex class of glycosphingolipids, can contain various sialic acid modifications, including Neu4,5Ac2. For instance, unique disialosyl gangliosides isolated from salmon kidney were found to contain Neu4,5Ac2. This highlights the structural diversity of gangliosides, further influenced by variations in the ceramide portion and the presence of other modifications like fucose. []

Q10: Can you provide an example of how the presence or absence of Neu4,5Ac2 impacts the activity of an enzyme?

A11: The influenza C virus esterase, despite acting on Neu5,9Ac2, exhibits minimal activity towards Neu4,5Ac2. This selective hydrolysis underscores the importance of the O-acetyl group's position in enzymatic recognition and activity. Moreover, esterification of the carboxyl group in Neu4,5Ac2 can hinder the enzyme's access to the O-acetyl group, further highlighting the significance of subtle structural features. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。